PKCbeta Inhibitor

Catalog No.
S539833
CAS No.
257879-35-9
M.F
C24H21N5O2
M. Wt
411.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PKCbeta Inhibitor

CAS Number

257879-35-9

Product Name

PKCbeta Inhibitor

IUPAC Name

3-anilino-4-[1-(3-imidazol-1-ylpropyl)indol-3-yl]pyrrole-2,5-dione

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C24H21N5O2/c30-23-21(22(24(31)27-23)26-17-7-2-1-3-8-17)19-15-29(20-10-5-4-9-18(19)20)13-6-12-28-14-11-25-16-28/h1-5,7-11,14-16H,6,12-13H2,(H2,26,27,30,31)

InChI Key

KIWODJBCHRADND-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5

Solubility

Soluble in DMSO

Synonyms

PKCß inhibitor

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC2=O)C3=CN(C4=CC=CC=C43)CCCN5C=CN=C5

Description

The exact mass of the compound PKCbeta Inhibitor is 411.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of maleimides in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PKCbeta inhibitors are a class of drugs that target a specific protein called protein kinase C beta (PKCbeta). PKCbeta is an enzyme involved in various cellular functions, including cell growth, differentiation, gene expression, hormone secretion, and membrane function . By inhibiting PKCbeta, these drugs can potentially modulate these processes and have therapeutic benefits in various diseases.

Applications in Studying Cellular Signaling

One major application of PKCbeta inhibitors is in studying cellular signaling pathways. PKCbeta is a key player in many signaling cascades, and inhibiting it allows researchers to isolate and investigate the specific roles of PKCbeta in these pathways. This can provide valuable insights into the mechanisms underlying various cellular processes and diseases .

For example, researchers might use PKCbeta inhibitors to understand how PKCbeta contributes to the growth and proliferation of cancer cells or the formation of new blood vessels (angiogenesis) in diabetic retinopathy .

Potential Therapeutic Applications

Due to their ability to modulate cellular processes, PKCbeta inhibitors are being investigated as potential therapies for various diseases. Some promising areas of research include:

  • Diabetic complications: PKCbeta is thought to play a role in the development of diabetic microvascular complications, such as diabetic retinopathy and nephropathy. PKCbeta inhibitors may help prevent or slow the progression of these complications .
  • Cancer: PKCbeta has been implicated in the growth and survival of some cancer cells. PKCbeta inhibitors may have potential as anti-cancer agents, either alone or in combination with other therapies [refer to additional scientific research for details on specific cancers].
  • Neurodegenerative diseases: PKCbeta dysfunction has been linked to the development of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. PKCbeta inhibitors might offer neuroprotective benefits [refer to additional scientific research for details on specific diseases].

Protein Kinase C beta Inhibitors are a class of compounds designed to selectively inhibit the activity of the protein kinase C beta enzyme. This enzyme plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. The inhibition of protein kinase C beta has been linked to therapeutic benefits in conditions such as diabetes, cancer, and neurodegenerative diseases. One prominent example of this class is Ruboxistaurin, which has been studied for its effects on diabetic complications and retinal diseases .

PKCbeta inhibitors work by binding to the active site of PKCβ, preventing it from phosphorylating target proteins. Phosphorylation is a crucial cellular process involved in regulating various functions. By inhibiting PKCβ, these inhibitors can alter cellular signaling pathways [].

For instance, in diabetic retinopathy, PKCβ activation contributes to vascular dysfunction. PKCbeta inhibitors may help by preventing these detrimental effects [].

Data on the safety and hazards of individual PKCbeta inhibitors is limited due to ongoing research. However, some general considerations include []:

  • Potential side effects: Depending on the specific compound and its target pathways, side effects like nausea, diarrhea, or fatigue might be possible.
  • Drug interactions: These inhibitors could interact with other medications, so careful monitoring is necessary.

Case Studies

  • Ruboxistaurin: A selective PKCbeta inhibitor was investigated for diabetic retinopathy. While it showed promise in reducing macular edema (fluid buildup in the eye), it did not prevent disease progression [].
  • AEB071 (sotrastaurin): This inhibitor displayed activity against chronic lymphocytic leukemia (CLL) cells in pre-clinical studies, suggesting potential for further development [].
Involved typically include:

  • Phosphorylation Inhibition: The inhibitors prevent the phosphorylation of serine and threonine residues on target proteins, which is a critical step in many signaling pathways.
  • Binding Interactions: These compounds often form non-covalent interactions with the active site of protein kinase C beta, leading to a decrease in enzymatic activity.

The selectivity of these inhibitors can be assessed through various biochemical assays that measure their ability to inhibit phosphorylation in cellular models .

The biological activity of Protein Kinase C beta Inhibitors is primarily characterized by their ability to modulate signaling pathways involved in cell growth and survival:

  • Inhibition of Cellular Differentiation: These inhibitors can suppress processes like osteoclastogenesis, which is critical in bone resorption .
  • Reduction of Inflammatory Responses: For instance, Ruboxistaurin has shown efficacy in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as Interleukin-8 .
  • Impact on Neovascularization: Studies have demonstrated that these inhibitors can impede retinal neovascularization by affecting key signaling pathways like ERK1/2 and Akt phosphorylation .

The synthesis of Protein Kinase C beta Inhibitors involves several organic chemistry techniques. A common approach includes:

  • Starting Materials: Utilizing pyrazole or related scaffolds as starting materials.
  • Reactions: Employing reactions such as amination or acylation to modify the core structure.
  • Purification: The final products are typically purified using chromatography techniques.

For example, Ruboxistaurin is synthesized through a multi-step process that includes selective reactions to ensure high purity and specificity towards protein kinase C beta .

Protein Kinase C beta Inhibitors have several therapeutic applications:

  • Diabetes Treatment: They are being explored for their potential to treat diabetic complications such as neuropathy and retinopathy .
  • Cancer Therapy: Due to their role in cell proliferation, these inhibitors may also be useful in targeting certain cancers where protein kinase C beta is overactive.
  • Neuroprotection: Research indicates potential benefits in neurodegenerative diseases by modulating cellular stress responses .

Interaction studies involving Protein Kinase C beta Inhibitors focus on their binding affinity and specificity towards different kinases:

  • Kinome Profiling: This technique assesses the selectivity of inhibitors against a broad panel of kinases, ensuring minimal off-target effects.
  • Cell-Based Assays: These assays help evaluate how well the inhibitors can reduce unwanted cellular responses induced by protein kinase C activation.

For instance, Ruboxistaurin demonstrated significant selectivity against other kinases with an IC50 value indicating effective inhibition at low concentrations .

Several compounds share structural or functional similarities with Protein Kinase C beta Inhibitors. Here’s a comparison highlighting their unique features:

Compound NameMechanism of ActionTherapeutic UseUnique Features
RuboxistaurinSelective inhibition of PKC betaDiabetic complicationsWell-studied safety profile
EnzastaurinDual inhibition (PKC and AKT)Cancer treatmentBroad-spectrum kinase inhibition
AEB071Selective PKC inhibitorAutoimmune diseasesOrally bioavailable
SotrastaurinPotent PKC inhibitorCancer and inflammatory diseasesHigh potency with low toxicity

These compounds illustrate varying mechanisms and therapeutic targets while emphasizing the unique selectivity and safety profile of Protein Kinase C beta Inhibitors like Ruboxistaurin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

411.16952493 g/mol

Monoisotopic Mass

411.16952493 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E54BTB52GP

Wikipedia

PKCbeta inhibitor

Dates

Modify: 2023-08-15
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